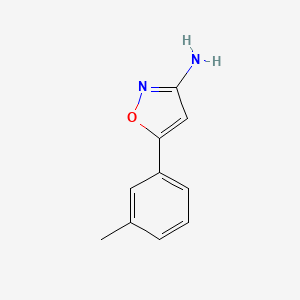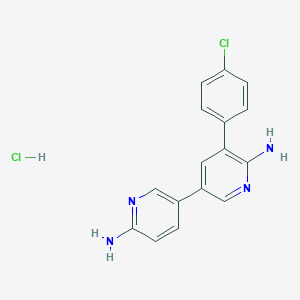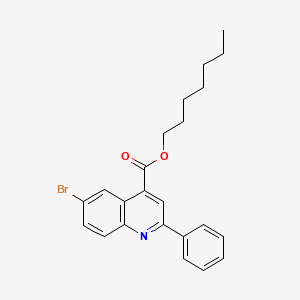
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-((4-Éthylphénoxy)acétyl)carbohydrazonoyl)-2-méthoxyphényl 3-phénylacrylate est un composé organique complexe de formule moléculaire C26H24N2O4 et de masse moléculaire 428,492 . Ce composé fait partie d'un ensemble de produits chimiques rares et uniques utilisés dans la recherche de découverte précoce . Il se caractérise par sa structure complexe, qui comprend de multiples groupes fonctionnels tels que l'éthylphénoxy, l'acétyle, le carbohydrazonoyle, le méthoxyphényle et le phénylacrylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-((4-Éthylphénoxy)acétyl)carbohydrazonoyl)-2-méthoxyphényl 3-phénylacrylate implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. La voie de synthèse générale peut être résumée comme suit :
Formation de l'intermédiaire éthylphénoxy acétyle : La première étape implique la réaction du 4-éthylphénol avec l'anhydride acétique en présence d'un catalyseur tel que l'acide sulfurique pour former l'acétate de 4-éthylphénoxy.
Formation du carbohydrazonoyle : L'acétate de 4-éthylphénoxy est ensuite mis à réagir avec l'hydrate d'hydrazine pour former l'intermédiaire carbohydrazonoyle.
Couplage du méthoxyphényle et du phénylacrylate : La dernière étape implique le couplage de l'intermédiaire carbohydrazonoyle avec le 2-méthoxyphényle et le 3-phénylacrylate dans des conditions spécifiques, telles que la présence d'une base comme l'hydroxyde de sodium et d'un solvant comme l'éthanol.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler des réactifs potentiellement dangereux. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-((4-Éthylphénoxy)acétyl)carbohydrazonoyl)-2-méthoxyphényl 3-phénylacrylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la formation d'alcools ou d'amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes éthylphénoxy ou méthoxyphényle, en utilisant des réactifs tels que le méthylate de sodium ou le cyanure de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide, trioxyde de chrome dans l'acide acétique.
Réduction : Borohydrure de sodium dans le méthanol, hydrure de lithium et d'aluminium dans l'éther.
Substitution : Méthylate de sodium dans le méthanol, cyanure de potassium dans l'éthanol.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools, amines.
Substitution : Dérivés phénoxy ou méthoxyphényle substitués.
4. Applications de recherche scientifique
Le 4-(2-((4-Éthylphénoxy)acétyl)carbohydrazonoyl)-2-méthoxyphényl 3-phénylacrylate présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse organique pour le développement de nouveaux composés présentant une activité biologique potentielle.
Médecine : Exploré pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier comme composé de tête pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité présentant des propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du 4-(2-((4-Éthylphénoxy)acétyl)carbohydrazonoyl)-2-méthoxyphényl 3-phénylacrylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou modulant l'activité des enzymes impliquées dans les processus biologiques clés.
Interagissant avec les récepteurs : Se liant aux récepteurs cellulaires et modifiant les voies de transduction du signal.
Perturbant les membranes cellulaires : Interagissant avec les bicouches lipidiques et affectant l'intégrité et la fonction de la membrane.
Applications De Recherche Scientifique
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cell Membranes: Interacting with lipid bilayers and affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Bromo-2-(2-((4-Éthylphénoxy)acétyl)carbohydrazonoyl)phényl 3-phénylacrylate
- 2-((4-Éthylphénoxy)méthyl)-N-(phénylcarbamothioyl)benzamides
Unicité
Le 4-(2-((4-Éthylphénoxy)acétyl)carbohydrazonoyl)-2-méthoxyphényl 3-phénylacrylate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
477729-31-0 |
|---|---|
Formule moléculaire |
C27H26N2O5 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H26N2O5/c1-3-20-9-13-23(14-10-20)33-19-26(30)29-28-18-22-11-15-24(25(17-22)32-2)34-27(31)16-12-21-7-5-4-6-8-21/h4-18H,3,19H2,1-2H3,(H,29,30)/b16-12+,28-18+ |
Clé InChI |
FKGDUDBFCZACNR-ZZTXFNBYSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)





![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
